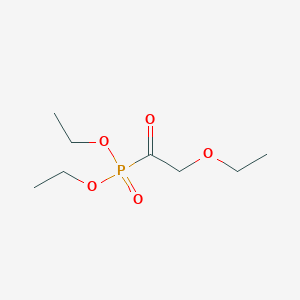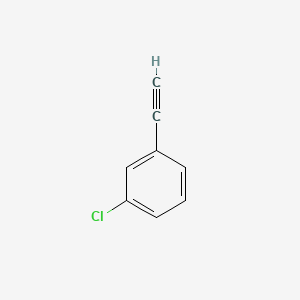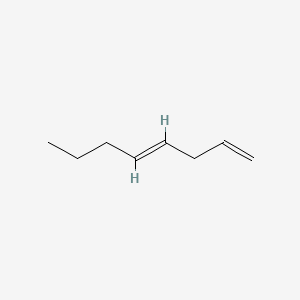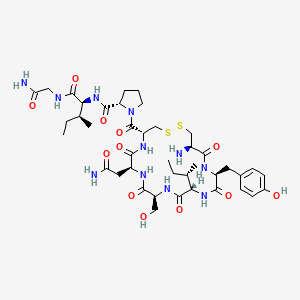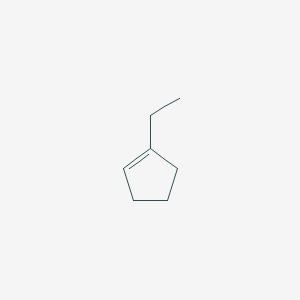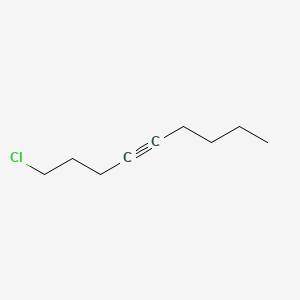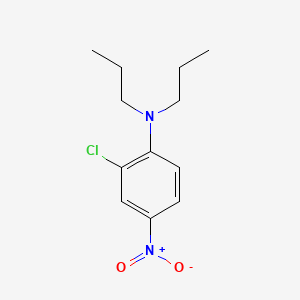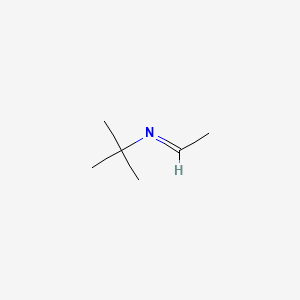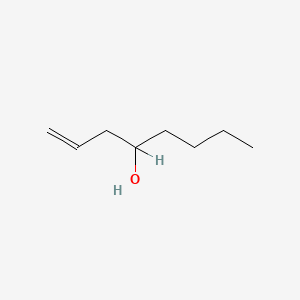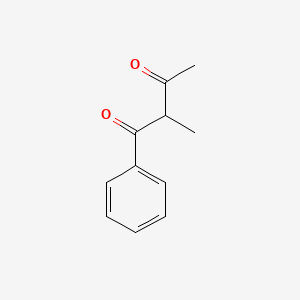
2-甲基-1-苯基丁烷-1,3-二酮
概述
描述
2-Methyl-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C11H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is also known by its IUPAC name, (3Z)-4-hydroxy-3-methyl-4-phenyl-3-buten-2-one . It is used in various chemical reactions and has applications in scientific research.
科学研究应用
2-Methyl-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用机制
is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is a liquid at room temperature .
In terms of its pharmacokinetics , the compound has a high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.73 , indicating its lipophilicity, which can influence its absorption and distribution within the body.
生化分析
Biochemical Properties
2-Methyl-1-phenylbutane-1,3-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS). These interactions are crucial for understanding the compound’s role in cellular redox balance and its potential impact on oxidative stress-related diseases .
Cellular Effects
The effects of 2-Methyl-1-phenylbutane-1,3-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, 2-Methyl-1-phenylbutane-1,3-dione can induce apoptosis in cancer cells, thereby inhibiting their growth. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Methyl-1-phenylbutane-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are involved in inflammatory responses. By binding to the active sites of these enzymes, 2-Methyl-1-phenylbutane-1,3-dione prevents the formation of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-phenylbutane-1,3-dione change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Methyl-1-phenylbutane-1,3-dione can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes. These adaptive responses help cells cope with the oxidative stress induced by the compound .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-phenylbutane-1,3-dione vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. These threshold effects highlight the importance of dose optimization in therapeutic applications of 2-Methyl-1-phenylbutane-1,3-dione .
Metabolic Pathways
2-Methyl-1-phenylbutane-1,3-dione is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into more water-soluble metabolites. These metabolites are then excreted from the body, primarily through the renal route. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-phenylbutane-1,3-dione is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, the compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Methyl-1-phenylbutane-1,3-dione is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell. These modifications are essential for the regulation of its biochemical activities .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenylbutane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of acetophenone with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
C6H5COCH3+CH3COOCH2CH3→C6H5COCH2COCH3+CH3CH2OH
The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-phenylbutane-1,3-dione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-Methyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .
相似化合物的比较
Similar Compounds
1-Phenyl-1,3-butanedione: Similar in structure but lacks the methyl group at the 2-position.
2,4-Pentanedione: A symmetrical diketone with different substituents.
1,3-Diphenyl-1,3-propanedione: Contains two phenyl groups instead of one.
Uniqueness
2-Methyl-1-phenylbutane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the phenyl group at the 1-position makes it a versatile compound in various chemical transformations and applications .
属性
IUPAC Name |
2-methyl-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJRGVFXLVQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341019 | |
| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6668-24-2 | |
| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
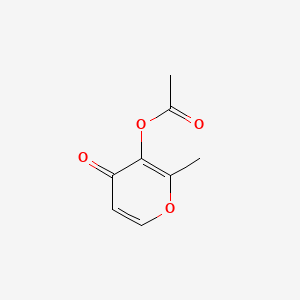
![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)
